5-nitro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves starting from 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial AcOH .
Molecular Structure Analysis
The molecular structure of 5-nitro-1H-pyrazolo[3,4-b]pyridine is C6H4N4O2 . The structure of these compounds is closely similar to the purine bases adenine and guanine . This structural similarity has attracted the interest of medicinal chemists .
Chemical Reactions Analysis
1H-pyrazolo[3,4-b]pyridines have been used in a variety of chemical reactions . For instance, they have been used in the synthesis of fused pyrazoloazines . They have also been used in the synthesis of compounds with a methylene, sulfur, sulfoxide, or cyclopropyl group as a linker .
Physical And Chemical Properties Analysis
The molecular weight of 5-nitro-1H-pyrazolo[3,4-b]pyridine is 164.12 g/mol . It has a topological polar surface area of 87.4 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors .
Scientific Research Applications
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Synthesis of Novel Compounds
- Application: 5-nitro-1H-pyrazolo[3,4-b]pyridine is a versatile material extensively used in scientific research. Its unique properties make it suitable for synthesizing novel compounds.
- Method: The specific methods of application or experimental procedures would depend on the particular novel compound being synthesized. Unfortunately, the exact technical details or parameters are not provided in the source.
- Results: The outcomes would also depend on the specific novel compound being synthesized.
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Drug Discovery
- Application: 1H-pyrazolo[3,4-b]pyridine derivatives, including 5-nitro-1H-pyrazolo[3,4-b]pyridine, have been found to possess a wide range of pharmacological properties . They form part of anxiolytic drugs (cartazolate, tracazolate, etazolate), and a drug for the treatment of pulmonary hypertension riociguat .
- Method: These compounds are typically synthesized in a laboratory setting and then tested for their pharmacological properties using various in vitro and in vivo methods .
- Results: The results of these studies have shown that 1H-pyrazolo[3,4-b]pyridine derivatives can have significant pharmacological effects, making them promising candidates for drug discovery .
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Material Science
- Application: 5-nitro-1H-pyrazolo[3,4-b]pyridine is used in material science for exploring various applications.
- Method: The specific methods of application or experimental procedures would depend on the particular application in material science. Unfortunately, the exact technical details or parameters are not provided in the source.
- Results: The outcomes would also depend on the specific application in material science.
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Catalysis
- Application: 5-nitro-1H-pyrazolo[3,4-b]pyridine is used in catalysis.
- Method: The specific methods of application or experimental procedures would depend on the particular catalytic process. Unfortunately, the exact technical details or parameters are not provided in the source.
- Results: The outcomes would also depend on the specific catalytic process.
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Pesticides
- Application: Pyrazolo[3,4-b]pyridine derivatives are used in the formulation of pesticides .
- Method: The specific methods of application or experimental procedures would depend on the particular pesticide being formulated. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results: The outcomes would also depend on the specific pesticide being formulated .
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Dyes and Pigments
- Application: Pyrazolo[3,4-b]pyridine derivatives are used in the production of dyes and pigments .
- Method: The specific methods of application or experimental procedures would depend on the particular dye or pigment being produced. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results: The outcomes would also depend on the specific dye or pigment being produced .
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Biomedical Applications
- Application: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
- Method: The specific methods of application or experimental procedures would depend on the particular biomedical application. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results: The outcomes would also depend on the specific biomedical application .
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Synthesis of Pyrazolopyridines
- Application: The special interest toward pyrazolo[3,4-b]pyridines is owed to the discovery among them of the drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
- Method: The specific methods of application or experimental procedures would depend on the particular synthesis of pyrazolopyridines. Unfortunately, the exact technical details or parameters are not provided in the source .
- Results: The outcomes would also depend on the specific synthesis of pyrazolopyridines .
Future Directions
properties
IUPAC Name |
5-nitro-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-4-2-8-9-6(4)7-3-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLQRSOJODHPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493459 | |
Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
63572-73-6 | |
Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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